5-[(Benzenesulfonyl)methyl]thiophene-3-carboxylic acid
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Overview
Description
5-[(Benzenesulfonyl)methyl]thiophene-3-carboxylic acid is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 5-[(Benzenesulfonyl)methyl]thiophene-3-carboxylic acid, can be achieved through various methods. Some common synthetic routes include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This involves the condensation of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.
Industrial Production Methods
Industrial production of thiophene derivatives often involves scalable and efficient synthetic routes. The use of metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur or EtOCS2K provides a variety of substituted thiophenes in good yields .
Chemical Reactions Analysis
Types of Reactions
5-[(Benzenesulfonyl)methyl]thiophene-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic substitution reactions can occur at the α-position of the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophene derivatives .
Scientific Research Applications
5-[(Benzenesulfonyl)methyl]thiophene-3-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-[(Benzenesulfonyl)methyl]thiophene-3-carboxylic acid involves its interaction with molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, thiophene derivatives have been shown to inhibit kinases, which play a crucial role in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Uniqueness
5-[(Benzenesulfonyl)methyl]thiophene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzenesulfonyl group enhances its potential as a pharmacologically active compound, making it a valuable target for drug development .
Properties
CAS No. |
61855-02-5 |
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Molecular Formula |
C12H10O4S2 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
5-(benzenesulfonylmethyl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C12H10O4S2/c13-12(14)9-6-10(17-7-9)8-18(15,16)11-4-2-1-3-5-11/h1-7H,8H2,(H,13,14) |
InChI Key |
BOPMQJDLGXDGHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=CC(=CS2)C(=O)O |
Origin of Product |
United States |
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